molecular formula C20H27N3O3S B2951820 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234839-47-4

4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2951820
M. Wt: 389.51
InChI Key: UQTLPWJBAGITKW-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as EMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide' involves the synthesis of the sulfonamide group followed by the attachment of the pyridine and piperidine groups to the benzene ring. The final step involves the addition of the ethoxy and methyl groups to the compound.

Starting Materials
4-nitrobenzenesulfonamide, 2-pyridinecarboxaldehyde, 4-piperidone, ethyl magnesium bromide, methyl magnesium bromide, copper (II) sulfate, sodium borohydride, sodium hydroxide, hydrochloric acid, sodium chloride, water, acetone, diethyl ethe

Reaction
Step 1: Reduction of 4-nitrobenzenesulfonamide to 4-aminobenzenesulfonamide using sodium borohydride in water, Step 2: Diazotization of 4-aminobenzenesulfonamide using hydrochloric acid and sodium nitrite to form diazonium salt, Step 3: Coupling of diazonium salt with 2-pyridinecarboxaldehyde in the presence of sodium acetate to form N-(2-pyridyl)benzenesulfonamide, Step 4: Reduction of 4-piperidone to 1-(piperidin-4-yl)ethanol using sodium borohydride in ethanol, Step 5: Alkylation of 1-(piperidin-4-yl)ethanol with methyl magnesium bromide in diethyl ether to form N-(1-(piperidin-4-yl)ethyl)methanamine, Step 6: Alkylation of N-(1-(piperidin-4-yl)ethyl)methanamine with ethyl magnesium bromide in diethyl ether to form N-((1-(piperidin-4-yl)ethyl)ethyl)methanamine, Step 7: Reaction of N-((1-(piperidin-4-yl)ethyl)ethyl)methanamine with N-(2-pyridyl)benzenesulfonamide in the presence of copper (II) sulfate to form 4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, Step 8: Methylation of 4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide using methyl magnesium bromide in diethyl ether to form 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Mechanism Of Action

4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide acts as a sigma-1 receptor agonist, which means that it binds to and activates this receptor. This activation leads to the modulation of various signaling pathways, including the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and pain perception.

Biochemical And Physiological Effects

4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide in lab experiments is its potent and selective binding to the sigma-1 receptor, which allows for the study of the role of this receptor in various physiological functions. However, one limitation is that 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, including:
1. Investigation of its potential use as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and Alzheimer's disease.
2. Study of its mechanism of action in more detail, including its effects on various signaling pathways and neurotransmitter systems.
3. Development of more potent and selective sigma-1 receptor agonists based on the structure of 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide.
4. Investigation of the safety and efficacy of 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide in humans, including its pharmacokinetics and pharmacodynamics.
5. Study of the potential use of 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide as a tool for the study of sigma-1 receptor function in various physiological functions.
Conclusion
In conclusion, 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It exhibits potent and selective binding to the sigma-1 receptor and has been found to exhibit various biochemical and physiological effects. Future studies of 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide may lead to the development of new therapeutic agents for various neurological and psychiatric disorders.

Scientific Research Applications

4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has been studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent and selective binding to the sigma-1 receptor, which is a protein involved in the regulation of various physiological functions, including pain perception, cognition, and mood.

properties

IUPAC Name

4-ethoxy-3-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-3-26-19-8-7-18(14-16(19)2)27(24,25)22-15-17-9-12-23(13-10-17)20-6-4-5-11-21-20/h4-8,11,14,17,22H,3,9-10,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTLPWJBAGITKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

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